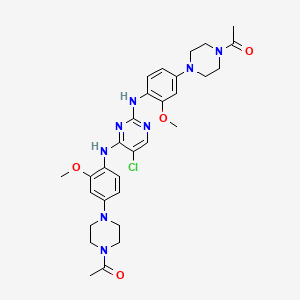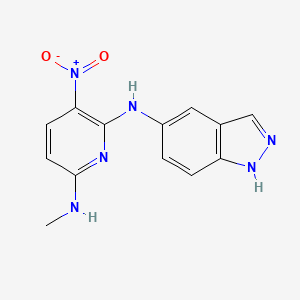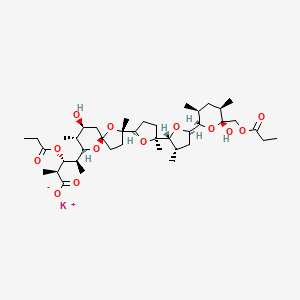
Laidlomycin propionate potassium
Descripción general
Descripción
El propionato de laidlomycin potásico es una variante semisintética de la laidlomycin, un producto natural derivado de la bacteria Streptomyces. Se utiliza principalmente como antibiótico veterinario para controlar las bacterias grampositivas y como aditivo para piensos para mejorar la eficiencia de la alimentación en el ganado . Este compuesto es conocido por su capacidad para inhibir la síntesis de proteínas bacterianas uniéndose al ARN 23S de la subunidad 50S del ribosoma bacteriano .
Aplicaciones Científicas De Investigación
El propionato de laidlomycin potásico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El propionato de laidlomycin potásico ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une al ARN 23S de la subunidad 50S del ribosoma bacteriano, impidiendo la formación de proteínas esenciales necesarias para el crecimiento y la supervivencia bacteriana . Este mecanismo se dirige a vías moleculares específicas involucradas en la síntesis de proteínas, lo que lo hace efectivo contra las bacterias grampositivas .
Análisis Bioquímico
Biochemical Properties
Laidlomycin propionate potassium interacts with various biomolecules in biochemical reactions. It is known to inhibit the migration of hemagglutinin glycoprotein from the Golgi apparatus to the cell surface in the measles virus
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of some Gram-positive bacteria at high concentrations . It does not have any significant impact on Gram-negative bacteria, yeast, and fungi .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through a process of enzyme inhibition or activation . The exact details of these interactions are still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is used as a feed additive for cattle to improve the rate of gain and feed conversion efficiency
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de propionato de laidlomycin potásico implica varios pasos, incluida la ruta sintética estereocontrolada al aldehído, el acoplamiento con β-cetofosfonato y la hidrogenólisis/hidrogenación secuencial . Los carbonos estereogénicos se elaboran a través de varios métodos como la desimetrización, la alquilación, la epoxidación inducida por vanadilo y la reducción .
Métodos de producción industrial
Los métodos de producción industrial para el propionato de laidlomycin potásico no se detallan ampliamente en la literatura disponible. se sabe que el compuesto se produce semisintéticamente, lo que indica una combinación de extracción natural y síntesis química .
Análisis De Reacciones Químicas
Tipos de reacciones
El propionato de laidlomycin potásico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen gas hidrógeno para la reducción, oxígeno o agentes oxidantes para la oxidación y varios catalizadores para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de reducción pueden producir compuestos más saturados, mientras que las reacciones de oxidación pueden producir derivados más oxidados .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares al propionato de laidlomycin potásico incluyen:
Salinomicina: Un antibiótico ionóforo utilizado para controlar la coccidiosis en las aves de corral.
Narasina: Un antibiótico ionóforo utilizado para mejorar la eficiencia de la alimentación en el ganado.
Singularidad
El propionato de laidlomycin potásico es único en su unión específica al ARN 23S de la subunidad 50S del ribosoma bacteriano, lo que lo distingue de otros antibióticos ionóforos . Además, su naturaleza semisintética permite un mayor control sobre su producción y pureza .
Propiedades
IUPAC Name |
potassium;(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOQXLCECXEBU-QGMAIPBJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65KO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005083 | |
| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84799-02-0 | |
| Record name | Laidlomycin propionate potassium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084799020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAIDLOMYCIN PROPIONATE POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TAA9I0Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: Laidlomycin is a polyether ionophore that primarily targets Gram-positive bacteria in the rumen. Like other ionophores, it functions by disrupting ion gradients across bacterial cell membranes. Specifically, laidlomycin facilitates the transport of monovalent cations, such as sodium, across the membrane, leading to an imbalance that disrupts cellular processes and ultimately inhibits bacterial growth [].
ANone: By inhibiting the growth of certain Gram-positive bacteria, laidlomycin alters the ruminal microbial population and their metabolic activity. This results in a shift in volatile fatty acid (VFA) production, generally favoring propionate production at the expense of acetate and butyrate [, ]. This shift in VFA production can improve energy utilization by the ruminant host.
ANone: Yes, laidlomycin propionate has been shown to reduce lactate production in the rumen, particularly under conditions of high-concentrate feeding that can lead to ruminal acidosis. In vitro studies have demonstrated that laidlomycin propionate can reduce lactate production by mixed ruminal bacteria in the presence of high levels of maltose [].
ANone: Laidlomycin has a molecular formula of C37H62O12 and a molecular weight of 698 g/mol [].
ANone: Yes, the structure of laidlomycin and its derivatives have been extensively characterized using 13C NMR spectroscopy []. Mass spectrometry, particularly negative-ion fast atom bombardment tandem mass spectrometry, has also proven valuable in elucidating the structure of laidlomycin and related compounds [].
ANone: 26-Deoxylaidlomycin (C37H61O11Na) is a naturally occurring analog of laidlomycin. While its antibacterial activity against Bacillus subtilis is higher than that of laidlomycin, its role as a precursor in laidlomycin biosynthesis is debated. Studies using labeled 26-deoxylaidlomycin suggest that its direct conversion to laidlomycin is negligible, implying a more complex biosynthetic pathway [].
ANone: Compared to monensin A, laidlomycin demonstrates a much lower capacity to transport divalent cations like calcium. This difference in cation specificity likely contributes to variations in their biological activity and selectivity towards different microbial populations [].
ANone: Laidlomycin propionate is commonly incorporated into livestock feed as a micro-ingredient premix. The premix is typically formulated to ensure uniform distribution of the active compound within the feed.
ANone: While the use of any antimicrobial agent raises concerns about resistance, the unique mechanism of action of ionophores and their high degree of specificity suggest a lower risk of contributing to antibiotic resistance compared to other classes of antimicrobials [].
ANone: Laidlomycin propionate is administered orally as a feed additive.
ANone: Several in vitro models, including batch cultures, continuous culture systems, and rumen simulation techniques (Rusitec), have been employed to investigate the effects of laidlomycin on ruminal fermentation [, , ]. These models allow for controlled studies of microbial populations, substrate utilization, and end-product formation in the presence of laidlomycin.
ANone: Laidlomycin propionate is typically included in feedlot diets at levels ranging from 6 to 12 mg/kg of dry matter. Studies have shown that these inclusion levels can improve average daily gain and feed efficiency in both steers and heifers [, , ].
ANone: Studies have investigated potential interactions between laidlomycin propionate and other feed additives, such as dietary magnesium and ractopamine hydrochloride. These interactions can be complex and may influence the magnitude of performance responses [, ].
ANone: Yes, to ensure food safety, regulatory agencies have established withdrawal periods for laidlomycin propionate use in cattle. These withdrawal periods are designed to allow sufficient time for drug residues to deplete to safe levels in edible tissues before slaughter.
ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the accurate and sensitive determination of laidlomycin levels in feed []. This method allows for the separation and quantification of laidlomycin from other feed components, ensuring proper dosage and quality control.
ANone: Research has explored the use of microtracers as a tool to evaluate the uniformity of micro-ingredient distribution in livestock feed, including laidlomycin propionate []. This approach involves adding a small amount of a traceable marker to the feed and analyzing its distribution to assess mixing efficiency.
ANone: Laidlomycin propionate and monensin are both effective ionophores used in ruminant nutrition. While they share a similar mechanism of action, they can differ in their potency, spectrum of activity against specific microbial species, and the magnitude of their effects on rumen fermentation and animal performance [, , , ].
ANone: Laidlomycin was first isolated from Streptomyces eurocidicus var. asterocidicus and its chemical structure elucidated in the 1970s []. It was subsequently developed as a feed additive for ruminants, gaining approval for commercial use in the United States in the late 1990s.
ANone: While primarily known for its applications in ruminant nutrition, laidlomycin has also shown potential in other areas of research. For example, studies have investigated its antiviral activity against human immunodeficiency virus (HIV) [] and its ability to reverse multidrug resistance in human carcinoma cells []. These findings highlight the potential for laidlomycin and related compounds to have broader applications beyond animal health.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)
![3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B608359.png)

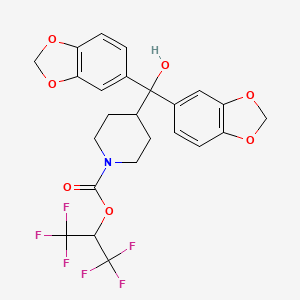

![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)
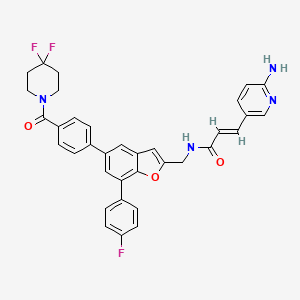
![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)
